molecular formula C17H17N3O B2857054 1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea CAS No. 852140-64-8

1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea

Cat. No. B2857054
CAS RN: 852140-64-8
M. Wt: 279.343
InChI Key: NNLXUOHCCNJYIT-UHFFFAOYSA-N
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Description

The compound “1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The phenylurea part of the molecule is a common motif in medicinal chemistry, often associated with biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely show the planar indole and phenyl rings, with the urea group acting as a bridge between them. The methyl group on the indole ring would add some steric bulk .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future directions for research into this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed as a potential therapeutic agent .

properties

IUPAC Name

1-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-9-14-10-13(7-8-16(14)19-12)11-18-17(21)20-15-5-3-2-4-6-15/h2-10,19H,11H2,1H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLXUOHCCNJYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330087
Record name 1-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814980
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-((2-methyl-1H-indol-5-yl)methyl)-3-phenylurea

CAS RN

852140-64-8
Record name 1-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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